molecular formula C12H13NO3 B12588781 2-Ethenyl-3-formylphenyl dimethylcarbamate CAS No. 649722-43-0

2-Ethenyl-3-formylphenyl dimethylcarbamate

Cat. No.: B12588781
CAS No.: 649722-43-0
M. Wt: 219.24 g/mol
InChI Key: IDHOABPHSINJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-3-formylphenyl dimethylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group, a formyl group, and a dimethylcarbamate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-formylphenyl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethenyl Group:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating agent such as DMF and POCl3.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with dimethylamine and a suitable carbamoylating agent to form the dimethylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-formylphenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration-oxidation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: 2-Ethenyl-3-carboxyphenyl dimethylcarbamate.

    Reduction: 2-Ethenyl-3-hydroxyphenyl dimethylcarbamate.

    Substitution: 2-Bromo-3-formylphenyl dimethylcarbamate.

Scientific Research Applications

2-Ethenyl-3-formylphenyl dimethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethenyl-3-formylphenyl methylcarbamate
  • 2-Ethenyl-3-formylphenyl ethylcarbamate
  • 2-Ethenyl-3-formylphenyl propylcarbamate

Comparison

Compared to its analogs, 2-Ethenyl-3-formylphenyl dimethylcarbamate exhibits unique properties due to the presence of the dimethylcarbamate moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

649722-43-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2-ethenyl-3-formylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H13NO3/c1-4-10-9(8-14)6-5-7-11(10)16-12(15)13(2)3/h4-8H,1H2,2-3H3

InChI Key

IDHOABPHSINJEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1C=C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.